

# An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

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## Compound of Interest

Compound Name: Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No.: B1341257

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This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data analysis.

## Molecular Structure and Chemical Properties

**Ethyl 4-cyclopropyl-2,4-dioxobutanoate** is a beta-keto ester derivative featuring a cyclopropyl moiety. Its chemical structure and key identifiers are presented below.

Table 1: Chemical and Physical Properties of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>4</sub>	--INVALID-LINK--[1]
Molecular Weight	184.19 g/mol	--INVALID-LINK--[1]
CAS Number	21080-80-8	--INVALID-LINK--[1]
IUPAC Name	ethyl 4-cyclopropyl-2,4-dioxobutanoate	--INVALID-LINK--[2]
SMILES	CCOC(=O)C(=O)CC(=O)C1CC1	--INVALID-LINK--[3]
InChI	InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3	--INVALID-LINK--[3]
Appearance	Brown liquid	--INVALID-LINK--[4]

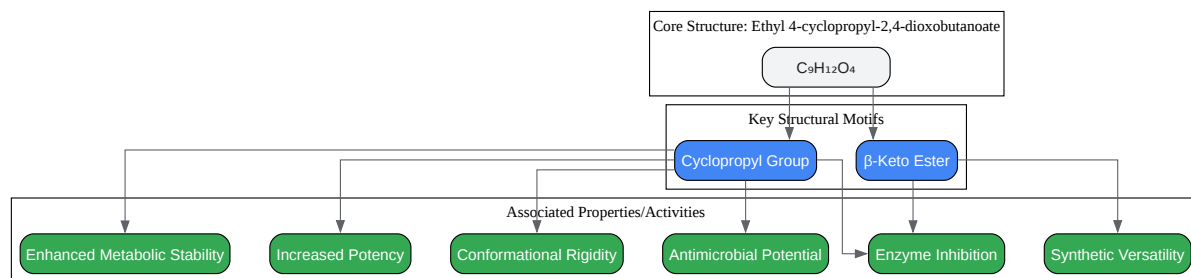
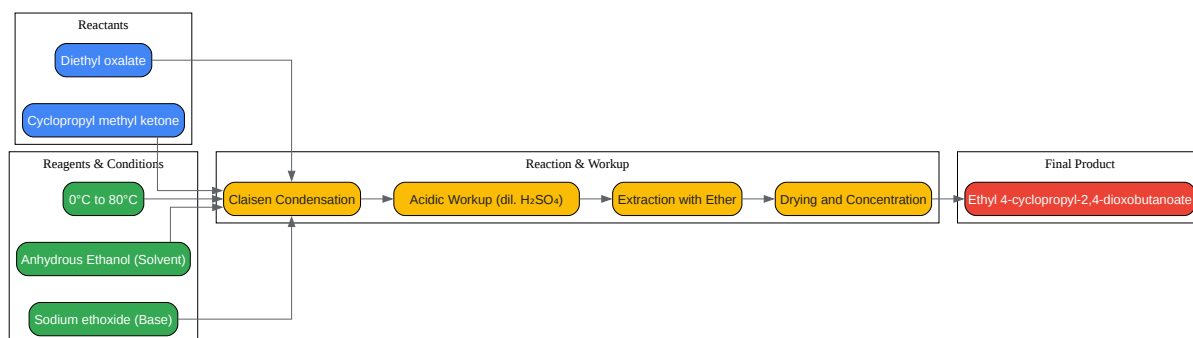
Table 2: Computational Chemistry Data

Descriptor	Predicted Value	Source
Topological Polar Surface Area (TPSA)	60.44 Å <sup>2</sup>	--INVALID-LINK--[5]
logP (Octanol-Water Partition Coefficient)	0.4878	--INVALID-LINK--[5]
Hydrogen Bond Acceptors	4	--INVALID-LINK--[5]
Hydrogen Bond Donors	0	--INVALID-LINK--[5]
Rotatable Bonds	5	--INVALID-LINK--[5]

## Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

The primary synthetic route to **Ethyl 4-cyclopropyl-2,4-dioxobutanoate** is a mixed Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.[4][6][7] This reaction is facilitated by a strong base, such as sodium ethoxide, which deprotonates the alpha-carbon of

the ketone, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.<sup>[6][7]</sup>



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